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molecular formula C11H15NO2 B2582588 [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine CAS No. 149917-33-9

[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine

Cat. No. B2582588
M. Wt: 193.246
InChI Key: PAFHHQQXBXCRQR-UHFFFAOYSA-N
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Patent
US08563714B2

Procedure details

A mixture of the crude azide (194 mg, 0.88 mmol) in MeOH (5 mL) was hydrogenated in the presence of Pd/C (10%) at rt until completion of the reaction. The reaction mixture was filtered and concentrated under reduced pressure to give the title compound as a pale yellow solid. LC-MS-conditions 02: tR=0.59 min; [M+H]+=194.64.
Name
azide
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([C:11]2([CH3:16])[O:15][CH2:14][CH2:13][O:12]2)[CH:8]=[CH:9][CH:10]=1)=[N+]=[N-]>CO.[Pd]>[CH3:16][C:11]1([C:7]2[CH:6]=[C:5]([CH2:4][NH2:1])[CH:10]=[CH:9][CH:8]=2)[O:12][CH2:13][CH2:14][O:15]1

Inputs

Step One
Name
azide
Quantity
194 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=C(C=CC1)C1(OCCO1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCO1)C=1C=C(C=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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